Core Chemical Properties of 2-Amino-1,3-oxazole-4-carboxylic acid: A Guide for Drug Development Professionals
Core Chemical Properties of 2-Amino-1,3-oxazole-4-carboxylic acid: A Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers
Introduction: The oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged building block" in the synthesis of numerous bioactive molecules and natural products.[1][2] Its presence is linked to a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4] This guide focuses on a key derivative, 2-Amino-1,3-oxazole-4-carboxylic acid (CAS 944900-52-1), a versatile building block for constructing complex molecular architectures. We will delve into its fundamental chemical properties, spectral characteristics, reactivity, and safety considerations, providing a comprehensive technical resource for researchers in drug discovery and chemical synthesis.
Molecular Structure and Physicochemical Properties
2-Amino-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring a five-membered oxazole ring substituted with both an amino group at the 2-position and a carboxylic acid group at the 4-position. This unique arrangement of functional groups imparts a specific set of properties crucial for its role as a synthetic intermediate.
Caption: Molecular structure of 2-Amino-1,3-oxazole-4-carboxylic acid.
The combination of a basic amino group and an acidic carboxylic acid group makes this molecule zwitterionic in nature. The aromatic oxazole ring provides a rigid scaffold, while the functional groups offer multiple points for chemical modification.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 944900-52-1 | [5][6][7] |
| Molecular Formula | C₄H₄N₂O₃ | [5][6][8] |
| Molecular Weight | 128.09 g/mol | [7][8][9] |
| IUPAC Name | 2-amino-1,3-oxazole-4-carboxylic acid | [5][6] |
| SMILES | C1=C(N=C(O1)N)C(=O)O | [6][8] |
| InChI Key | HLHGBUDVJAFBRN-UHFFFAOYSA-N | [5][6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 4 | [6] |
| Topological Polar Surface Area | 98.9 Ų | [6] |
Spectroscopic Profile
Definitive characterization of 2-Amino-1,3-oxazole-4-carboxylic acid relies on a combination of spectroscopic techniques. While a dedicated public spectral database for this specific molecule is sparse, its expected profile can be expertly inferred from the analysis of its constituent functional groups and related oxazole structures.[10][11][12]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale and Notes |
| ¹H NMR | -COOH Proton | > 12 ppm (singlet, broad) | The acidic proton of a carboxylic acid is typically highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange.[12] |
| -NH₂ Protons | 5.0 - 8.0 ppm (singlet, broad) | Amino group protons are exchangeable and their chemical shift is solvent-dependent. | |
| Oxazole C5-H | ~8.5 ppm (singlet) | Protons on electron-deficient aromatic heterocyclic rings, like oxazole, appear significantly downfield.[11] | |
| ¹³C NMR | Carboxyl Carbon (-COOH) | 165 - 175 ppm | The carbonyl carbon of the carboxylic acid group appears in this characteristic downfield region.[12] |
| Oxazole C2 | ~158 ppm | The carbon atom bonded to two heteroatoms (O and N) and the amino group is highly deshielded. | |
| Oxazole C4 | ~138 ppm | The carbon atom attached to the carboxylic acid group. | |
| Oxazole C5 | ~110 ppm | The carbon atom bearing the lone proton on the ring.[11] | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) | This exceptionally broad band is a hallmark of hydrogen-bonded carboxylic acid dimers.[12][13] |
| N-H Stretch (Amino Group) | 3100 - 3500 cm⁻¹ (medium) | Typically appears as one or two sharp to medium bands in the same region as O-H stretches from alcohols, but distinct from the broad carboxylic acid O-H. | |
| C=O Stretch (Carboxylic Acid) | 1710 - 1760 cm⁻¹ (strong, sharp) | The position is influenced by hydrogen bonding; conjugated systems can lower the frequency.[12] | |
| C=N & C=C Stretches (Oxazole Ring) | 1500 - 1650 cm⁻¹ (medium) | Aromatic ring stretching vibrations are characteristic of the oxazole core.[10] | |
| Mass Spectrometry | Molecular Ion (M+) | m/z = 128.0222 (Exact Mass) | High-resolution mass spectrometry can confirm the elemental composition. |
| Key Fragmentation | Loss of H₂O (m/z = 110) | Common fragmentation for carboxylic acids. | |
| Loss of CO₂ (m/z = 84) | Decarboxylation is a characteristic fragmentation pathway for carboxylic acids upon ionization.[14] | ||
| Ring Cleavage | Oxazole rings can fragment via cleavage of the O1-C2 and N3-C4 bonds, or through the loss of HCN.[15] |
Chemical Reactivity and Stability
The reactivity of 2-Amino-1,3-oxazole-4-carboxylic acid is governed by its three functional domains: the carboxylic acid, the primary amine, and the oxazole ring. This trifunctional nature makes it a highly valuable and versatile synthon.
Caption: Key reaction pathways for 2-Amino-1,3-oxazole-4-carboxylic acid.
-
Carboxylic Acid Group (-COOH): This group is the primary site for forming larger molecules. It readily undergoes standard transformations such as esterification with alcohols under acidic conditions and amide bond formation with amines using coupling reagents like DCC or EDCI.[16] It can also be converted to a more reactive acyl chloride using thionyl chloride or oxalyl chloride.
-
Amino Group (-NH₂): The 2-amino group is nucleophilic and can be acylated by acid chlorides or anhydrides, alkylated, or used to form Schiff bases with aldehydes and ketones. Its reactivity is analogous to that of aniline, though modulated by the electronic properties of the oxazole ring.
-
Oxazole Ring: The oxazole ring itself is relatively stable under neutral and basic conditions. However, it can be sensitive to strong acids and certain oxidizing or reducing conditions. The stability of related oxazole derivatives can be compromised by hydrolytic ring-opening, especially with certain substitution patterns (e.g., a 5-hydroxy group).[17]
Stability and Storage: The compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[8][18][19] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[18][19] Care should be taken to avoid dust formation during handling.[18][19]
Synthesis Pathways and Methodologies
The synthesis of substituted oxazoles is a well-established field in organic chemistry. While a specific, high-yield synthesis for 2-Amino-1,3-oxazole-4-carboxylic acid is not prominently detailed in the provided search results, a general and authoritative approach can be constructed based on classical methods like the Robinson-Gabriel synthesis and related cyclization strategies.[10]
Caption: Generalized workflow for the synthesis of substituted oxazoles.
Exemplar Protocol: Cyclodehydration Approach
This protocol is a generalized representation based on common synthetic routes for oxazole derivatives.[3][10][17]
-
Intermediate Formation:
-
Objective: To create an N-acylated α-amino acid precursor suitable for cyclization.
-
Procedure: Begin with a suitable starting material, such as an aminomalonate derivative.[17] Acylate the amino group using an appropriate reagent (e.g., an acid chloride or anhydride) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) at 0–25°C. Subsequent selective hydrolysis of one ester group would yield the necessary carboxylic acid functionality for cyclization.
-
Rationale: This step assembles the core C-C-N backbone and introduces the atoms that will form the oxazole ring. The choice of acylating agent determines the substituent at the C2 position. For a 2-amino derivative, a protected amino group (like Boc) might be introduced, followed by deprotection in a later step.
-
-
Cyclodehydration:
-
Objective: To form the oxazole ring by removing a molecule of water.
-
Procedure: Treat the N-acyl-α-amino acid intermediate with a dehydrating agent. Common reagents for this transformation include phosphoryl chloride (POCl₃), triphenylphosphine/iodine, or Deoxo-Fluor®.[10][17] The reaction is typically run in an aprotic solvent.
-
Rationale: This is the key ring-forming step. The dehydrating agent activates the carboxylic acid and amide functionalities, facilitating the intramolecular cyclization to form the stable aromatic oxazole ring.
-
-
Work-up and Purification:
-
Objective: To isolate and purify the final product.
-
Procedure: Quench the reaction mixture carefully (e.g., with ice-water). Extract the product into an organic solvent. Wash the organic layer with brine, dry it over sodium sulfate, and concentrate it under reduced pressure. Purify the crude solid by recrystallization from a suitable solvent system or by column chromatography on silica gel.
-
Rationale: A rigorous purification is essential to achieve the high purity (>95%) required for subsequent applications in drug development, ensuring the removal of residual reagents and byproducts.
-
Applications in Drug Discovery and Medicinal Chemistry
The true value of 2-Amino-1,3-oxazole-4-carboxylic acid lies in its potential as a scaffold for generating libraries of novel compounds for biological screening. Heterocyclic compounds, including oxadiazoles, thiadiazoles, and oxazoles, are known to possess a vast range of biological activities.[4][20][21][22]
-
Antimicrobial Agents: The 2-amino-azole motif is a common feature in compounds with antibacterial and antifungal properties.[3][22] The amino group can be derivatized to mimic the side chains of natural amino acids or to introduce pharmacophores known to interact with microbial targets.
-
Anticancer Therapeutics: Many oxadiazole and thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[20][23] This scaffold can be used to design enzyme inhibitors (e.g., kinase inhibitors) or compounds that interfere with DNA replication or other cellular processes.
-
Anti-inflammatory Drugs: The rigid, planar structure of the oxazole ring makes it an excellent platform for designing molecules that can fit into the active sites of inflammatory enzymes like COX or LOX.[24]
-
Protein Degrader Building Blocks: This molecule is explicitly listed as a building block for protein degraders, highlighting its utility in the cutting-edge field of targeted protein degradation (e.g., PROTACs).[7] The carboxylic acid and amino groups provide ideal handles for linking to a protein-of-interest ligand and an E3 ligase binder.
By systematically modifying the amino and carboxylic acid groups, researchers can explore a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties, making 2-Amino-1,3-oxazole-4-carboxylic acid a high-value starting point for drug discovery campaigns.
Safety and Handling
As a laboratory chemical, 2-Amino-1,3-oxazole-4-carboxylic acid and its derivatives must be handled with appropriate care.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[8][18]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8][18]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (tight-sealing safety goggles).[19] Use a NIOSH/MSHA approved respirator if dust formation is likely and exposure limits may be exceeded.[19]
-
Engineering Controls: Ensure adequate ventilation. Eyewash stations and safety showers should be close to the workstation.[19]
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